Journal Name:Journal of Electroceramics
Journal ISSN:1385-3449
IF:1.814
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/10832
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:57
Publishing Cycle:Bimonthly
OA or Not:Not
Chemical origins of the Mars ultraviolet dayglow
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2010-09-01 , DOI: 10.1039/C003456H
Airglow optical emissions from planetary atmospheres provide remotely observable signatures of atmospheric composition, energy deposition processes, and the resulting chemical reactions. We may one day be able to detect airglow emissions from extrasolar planets. Reliable interpretation requires quantitative understanding of the energy sources and chemical mechanisms that produce them. The ultraviolet dayglow observations by the Mariner 6 and 7 (1969) and Mariner 9 (1971–72) motivated numerous modeling studies and laboratory experiments. The most obvious source reaction is photodissociation and photoionization of ambient CO2, which is known in the laboratory to produce the four strong dayglow emitting states: hν + CO2 → O(1S), CO(a3Π), CO+2(A2Πu & B2Σ+u) If this simplest of models were sufficient, then the high altitude dayglow emissions would all share the same scale height, which would be that of CO2. The few Mariner dayglow observations provide weak statistics. Addition of 4 months of Mars Express dayglow data, and including radio occultation and mass spectrometry data from other missions, have made the analyses and conclusions more robust. The CO(a3Π) and CO+2(B2Σ+u) dayglow altitude profiles are consistent with the first source reaction. In contrast, the O(1S) dayglow scale heights are much larger and are consistent with a second source reaction: O+2 + e− → O(1S) Both sets of scale heights change with respect to solar activity roughly as suggested by modeling studies.
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Chiral habit selection on nanostructured epitaxial quartz films†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2015-01-14 , DOI: 10.1039/C4FD00266K
Understanding the crystallization of enantiomorphically pure systems can be relevant to diverse fields such as the study of the origins of life or the purification of racemates. Here we report on polycrystalline epitaxial thin films of quartz on Si substrates displaying two distinct types of chiral habits that never coexist in the same film. We combine Atomic Force Microscopy (AFM) analysis and computer-assisted crystallographic calculations to make a detailed study of these habits of quartz. By estimating the surface energies of the observed crystallites we argue that the films are enantiomorphically pure and we briefly outline a possible mechanism to explain the habit and chiral selection in this system.
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Commercialisation and applications: general discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2021-09-28 , DOI: 10.1039/D1FD90059E
The first page of this article is displayed as the abstract.
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Clusters containing open-shell molecules: Minimum-energy structures and low-lying isomers of ArnCH (X2Π), n = 1 to 15
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2001-06-04 , DOI: 10.1039/B010079J
The size evolution of the equilibrium structures of open-shell ArnCH (X2Π) Van der Waals clusters is investigated for n = 1 to 15. We describe a method for combining pair potentials for Ar–CH and Ar–Ar interactions to obtain potential energy surfaces for ArnCH clusters. For each cluster size considered, the global and a few energetically close local minima are calculated using simulated annealing followed by a direct minimization scheme. Ar2CH is found to have an unusually stable planar structure, which persists as a motif in larger ArnCH clusters and has a strong effect on their optimal geometries. The lowest-energy isomers of ArnCH with n = 3 to 11 have all Ar atoms in a shell around CH. The only exception is Ar4CH, where the fully solvated isomer is 3 cm−1 higher in energy than the optimal isomer with CH bound to the surface of the Ar4 tetrahedron. For n = 7 to 11, the minimum-energy structure of ArnCH derives from the global minimum of the Arn+1 cluster, by replacing the Ar atom at the bottom of the pentagonal bipyramid with CH. The lowest-energy structure of Ar12CH is that of the optimal icosahedral Ar13 cluster, with CH replacing one of the Ar atoms on the cluster surface. This structure supports the proposition based on the spectroscopic data, that for ArnCH clusters with about 10 to 50 Ar atoms CH resides on the surface of Arn.
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Coherently-controlled two-dimensional spectroscopy: Evidence for phase induced long-lived memory effects
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2011-09-09 , DOI: 10.1039/C1FD00095K
Using low-intensity phase-shaped excitation pulses we used two-dimensional (2D) electronic spectroscopy to follow the time dependence of the coherent correlations imposed on a solvated organic dye (Rhodamine 101 in methanol) at room temperature. Shaping of the excitation pulses strongly affects both the real and imaginary parts of the 2D-spectra, especially at small waiting times. In particular, the periodic phase modulation of the excitation pulses appears as a two-dimensional grid-like modulation in the correlation spectrum corresponding to the waiting time T = 0. By increasing the waiting time, this modulation quickly disappears in ωt space. However, it is still present in ωτ space even at very long waiting times (≥80 ps) where the inhomogeneous broadening is significantly reduced, and reaches its stationary value of ∼16%. The resonant nature of this induced modulation at long waiting time allows us to conclude that phase shaping of the excitation induces a long-lived memory in solvated organic dyes that is associated with coherent population transfer.
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Combating selective ionization in the high resolution mass spectral characterization of complex mixtures†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2019-06-11 , DOI: 10.1039/C9FD00005D
Direct “dilute and shoot” mass spectral analysis of complex naturally-occurring mixtures has become the “standard” analysis in environmental and petrochemical science, as well as in many other areas of research. Despite recent advances in ionization methods, that approach still suffers several limitations for the comprehensive characterization of compositionally complex matrices. Foremost, the selective ionization of highly acidic (negative electrospray ionization ((−) ESI)) and/or basic (positive electrospray ionization ((+) ESI)) species limits the detection of weakly acidic/basic species, and similar issues (matrix effects) complicate atmospheric pressure photo-ionization (APPI)/atmospheric pressure chemical ionization (APCI) analyses. Furthermore, given the wide range of chemical functionalities and structural motifs in these compositionally complex mixtures, aggregation can similarly limit the observed species to a small (10–20%) mass fraction of the whole sample. Finally, irrespective of the ionization method, the mass analyzer must be capable of resolving tens-of-thousands of mass spectral peaks and provide the mass accuracy (typically 50–300 ppb mass measurement error) required for elemental composition assignment, and thus is generally limited to high-field Fourier transform ion cyclotron mass spectrometry (FT-ICR MS). Here, we describe three approaches to combat the above issues for (+) ESI, (−) ESI, and (+) APPI FT-ICR MS analysis of petroleum samples. Each approach relies on chromatographic fractionation to help reduce selective ionization discrimination and target either specific chemical functionalities (pyridinic and pyrrolic species (nitrogen) or carboxylic acids (oxygen)) or specific structural motifs (single aromatic core (island) or multi-core aromatics (archipelago)) known to be related to ionization efficiency. Each fractionation method yields a 2–10-fold increase in the compositional coverage, exposes species that are undetectable using direct “dilute and shoot” analysis, and provides coarse selectivity in chemical functionalities that can both increase the assignment confidence and optimize ionization conditions to maximize compositional coverage.
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Combination of theoretical and in situ experimental investigations of the role of lithium dopant in manganese nitride: a two-stage reagent for ammonia synthesis
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2020-01-28 , DOI: 10.1039/C9FD00131J
Manganese nitride related materials are of interest as two-stage reagents for ammonia synthesis via nitrogen chemical looping. However, unless they are doped with a co-cation, manganese nitrides are thermochemically stable and a high temperature is required to produce ammonia under reducing conditions, thereby hindering their use as nitrogen transfer materials. Nevertheless, when lithium is used as dopant, ammonia generation can be observed at a reaction temperature as low as 300 °C. In order to develop strategies for the improvement of the reactivity of nitride materials in the context of two-stage reagents, it is necessary to understand the intrinsic role of the dopant in the mechanism of ammonia synthesis. To this end, we have investigated the role of lithium in increasing the manganese nitride reactivity by in situ neutron diffraction studies and N2 and H2 isotopic exchange reactions supplemented by DFT calculations.
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Concluding remarks
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/B008696G
The first page of this article is displayed as the abstract.
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Concluding Remarks
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2003-06-11 , DOI: 10.1039/B305126A
The first page of this article is displayed as the abstract.
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Concluding remarks: Cum grano salis
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2012-10-05 , DOI: 10.1039/C2FD20126G
Hofmeister effects are part of a larger story – one in which the devil is perhaps in the details, but which promises to give us a much deeper understanding of how the solvent is a part of cell and molecular biology.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 61 Science Citation Index Science Citation Index Expanded Not
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